molecular formula C22H28N2O2 B8594988 Ethyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate

Ethyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate

Cat. No. B8594988
M. Wt: 352.5 g/mol
InChI Key: WBPLFGZLXPQFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl 1,4-dibenzyl-1,4-diazepane-2-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-2-26-22(25)21-18-23(16-19-10-5-3-6-11-19)14-9-15-24(21)17-20-12-7-4-8-13-20/h3-8,10-13,21H,2,9,14-18H2,1H3

InChI Key

WBPLFGZLXPQFKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCCN1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-Propanediamine (50 g, 0.67 mol) was dissolved in ethanol (500 mL), with ice cooling, benzaldehyde (140 g, 1.4 mol) was added thereto, and the mixture was stirred at 70° C. for 2 hours. The reaction solution was concentrated under reduced pressure. To the residue were added methanol (1000 mL) and ethanol (500 mL), with ice cooling, sodium borohydride (61 g, 1.6 mol) was added portionwise thereto over 1 hour, and the mixture was stirred at room temperature overnight. Then, the reaction solution was concentrated under reduced pressure, and water was added to the residue. The reaction solution was extracted with ethyl acetate and washed with an aqueous saturated sodium chloride solution. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain an oily matter (180 g). To 81 g of the obtained oily matter were added toluene (1000 mL), triethylamine (76 g, 0.75 mol) and ethyl 2,3-dibromopropionate (43 mL), and the mixture was stirred at 70° C. overnight. The reaction solution was cooled to room temperature and ethyl acetate was added thereto. The resulting mixture was washed with a 0.5 M aqueous sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane:ethyl acetate=20:1 to hexane:ethyl acetate=9:1) to obtain the title compound (52 g, yield 49%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Quantity
76 g
Type
reactant
Reaction Step Three
Quantity
43 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
49%

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